

In-vitro Validation of PROTACs with PEG7 Linkers: A Comparative Guide

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Compound of Interest

Compound Name: Amino-PEG7-t-butyl ester

Cat. No.: B8229406

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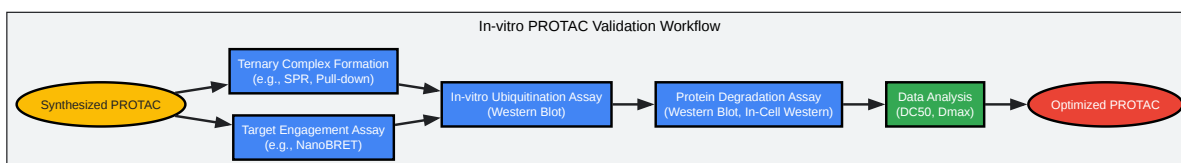
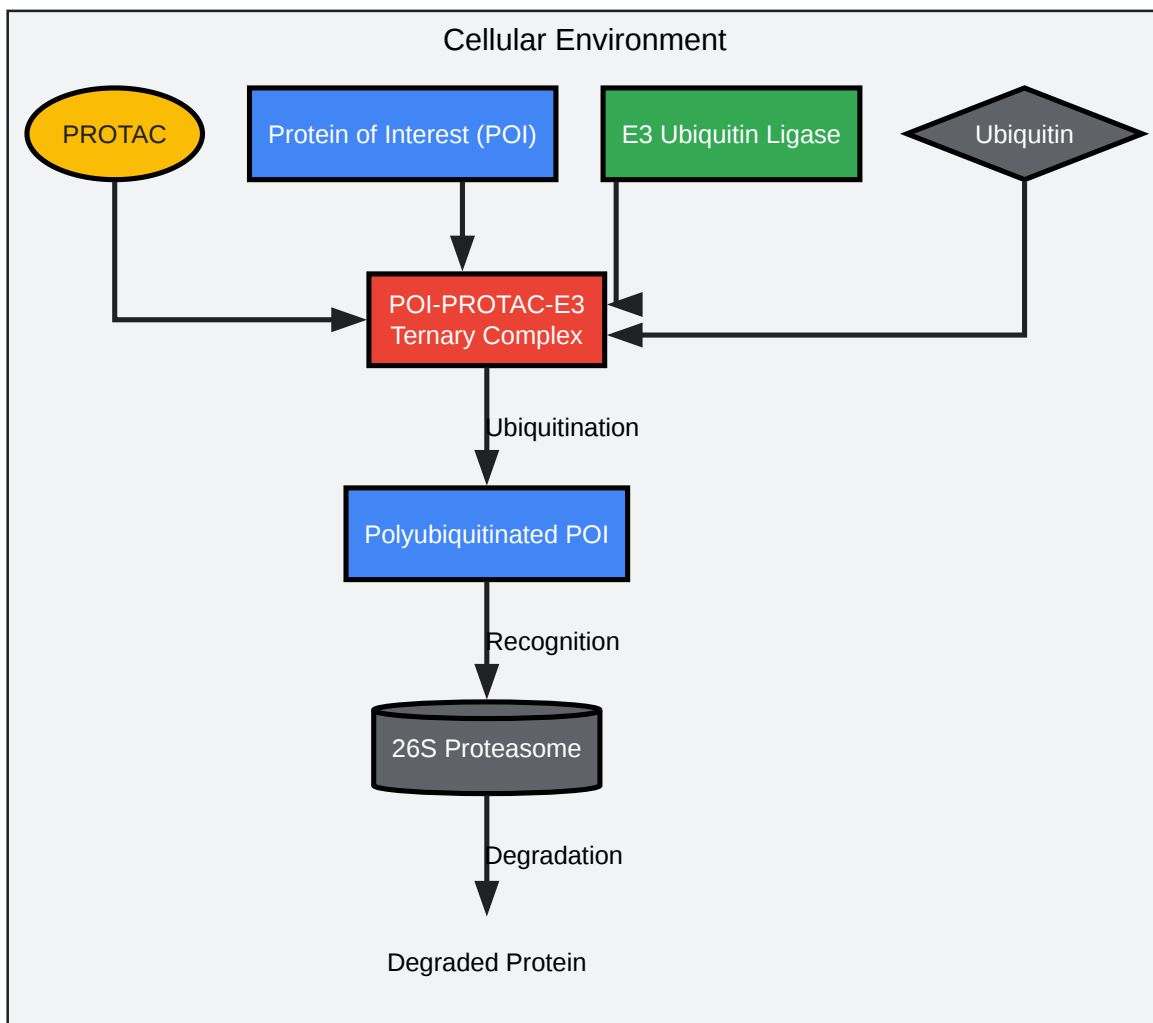
For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target-binding and E3 ligase-recruiting moieties. The length and composition of this linker are paramount, profoundly influencing the formation and stability of the ternary complex, and ultimately, the efficiency of protein degradation. Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.^[1]

This guide provides a comparative analysis of the in-vitro performance of PROTACs featuring a PEG7 linker against those with shorter and longer PEG chains. The data presented herein is a synthesis of published studies on various PROTAC targets and is intended to guide researchers in the rational design and evaluation of their own degraders.

The PROTAC Signaling Pathway

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC simultaneously binds to a target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.



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References

- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
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